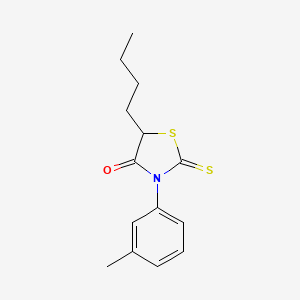

5-Butyl-3-(m-tolyl)rhodanine

Description

Properties

CAS No. |

23522-41-0 |

|---|---|

Molecular Formula |

C14H17NOS2 |

Molecular Weight |

279.4 g/mol |

IUPAC Name |

5-butyl-3-(3-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C14H17NOS2/c1-3-4-8-12-13(16)15(14(17)18-12)11-7-5-6-10(2)9-11/h5-7,9,12H,3-4,8H2,1-2H3 |

InChI Key |

QKGRAFSVLAFKCX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1C(=O)N(C(=S)S1)C2=CC=CC(=C2)C |

Origin of Product |

United States |

Computational and Theoretical Investigations of 5 Butyl 3 M Tolyl Rhodanine

Quantum Chemical Approaches for Molecular Structure and Reactivity

Quantum chemical methods are fundamental tools for exploring the electronic structure and potential energy surfaces of molecules. For rhodanine (B49660) derivatives, these approaches elucidate the intricate details of their chemical nature.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic properties of molecules like 5-Butyl-3-(m-tolyl)rhodanine. researchgate.net This approach is favored for its balance of accuracy and computational efficiency. The selection of the functional is a critical step in DFT calculations. For rhodanine derivatives, functionals such as B3LYP (Becke's three-parameter hybrid exchange functional with the Lee–Yang–Parr correlation functional) and ωB97XD (a long-range corrected hybrid functional with dispersion corrections) have been successfully employed. researchgate.netmdpi.com These functionals, often paired with basis sets like 6-311++G(d,p), allow for the accurate prediction of molecular properties and quantum chemical parameters. mdpi.com While different functionals may yield slightly different results due to their underlying algorithms, they generally show consistent trends that align with experimental observations. researchgate.netmdpi.com

Frontier Molecular Orbital (FMO) theory is pivotal in understanding the chemical reactivity and kinetic stability of a molecule. nih.gov The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. mdpi.com

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter. A small energy gap indicates that a molecule is more polarizable, has high chemical reactivity, and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govnih.gov Conversely, a large energy gap is characteristic of a hard, stable molecule. mdpi.com DFT calculations are used to determine the energies of these orbitals and the corresponding energy gap, providing insights into the molecule's electronic transitions and reactivity. researchgate.net

To illustrate, the following table presents DFT-calculated energies for related rhodanine structures, demonstrating how substitutions on the rhodanine core affect the HOMO-LUMO gap and, consequently, their reactivity.

| Compound | Functional | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Rhodanine (R1) | B3LYP | -6.61 | -2.18 | 4.43 |

| Benzylidenerhodanine (R2) | B3LYP | -6.04 | -2.45 | 3.59 |

| p-Diethylaminobenzylidenerhodanine (R3) | B3LYP | -5.46 | -2.34 | 3.12 |

| Rhodanine (R1) | ωB97XD | -7.22 | -1.74 | 5.48 |

| Benzylidenerhodanine (R2) | ωB97XD | -6.59 | -2.14 | 4.45 |

| p-Diethylaminobenzylidenerhodanine (R3) | ωB97XD | -5.99 | -2.18 | 3.81 |

This table is generated for illustrative purposes based on data for related rhodanine compounds. mdpi.com

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.gov The MEP map illustrates the electrostatic potential on the electron density surface, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

The negative potential sites, often located around electronegative atoms like oxygen and sulfur, are susceptible to electrophilic attack. nih.gov In contrast, the positive potential regions, usually found around hydrogen atoms, are prone to nucleophilic attack. nih.gov For a molecule like 5-Butyl-3-(m-tolyl)rhodanine, an MEP analysis would highlight the probable sites for intermolecular interactions, which is crucial for understanding its biological activity and chemical behavior.

Molecules with rotatable bonds, such as 5-Butyl-3-(m-tolyl)rhodanine with its butyl group, can exist in multiple spatial arrangements known as conformers. Conformational analysis aims to identify these different conformers and determine their relative stability. mdpi.com Computational methods, particularly DFT, are used to perform geometry optimization for various possible conformers. mdpi.comresearchgate.net By calculating the total energy of each optimized structure, the most stable conformer (the one with the lowest energy) can be identified. mdpi.com The properties of the most stable conformer are generally considered to be representative of the molecule as a whole. This analysis is essential as the specific three-dimensional shape of a molecule can significantly influence its physical properties and biological interactions.

Reactivity Descriptors and Sites of Chemical Attack

Beyond the visual insights from MEP maps, quantum chemical calculations provide quantitative measures of a molecule's reactivity through various descriptors.

Electronegativity (χ): Measures a molecule's ability to attract electrons.

Chemical Hardness (η): Represents the resistance of a molecule to change its electron distribution. Hard molecules have a large HOMO-LUMO gap. mdpi.com

Chemical Softness (σ): The reciprocal of hardness, indicating how easily a molecule's electron cloud can be polarized. Soft molecules have a small HOMO-LUMO gap and are generally more reactive. nih.govmdpi.com

These descriptors are calculated using the following formulas based on Koopmans' theorem:

Electronegativity (χ) ≈ - (EHOMO + ELUMO) / 2

Chemical Hardness (η) ≈ (ELUMO - EHOMO) / 2

Chemical Softness (σ) = 1 / η

The following table provides calculated reactivity descriptors for the same set of related rhodanine compounds, illustrating how structural modifications influence these global reactivity parameters.

| Compound | Functional | Electronegativity (χ) | Chemical Hardness (η) | Chemical Softness (σ) |

| Rhodanine (R1) | B3LYP | 4.395 | 2.215 | 0.451 |

| Benzylidenerhodanine (R2) | B3LYP | 4.245 | 1.795 | 0.557 |

| p-Diethylaminobenzylidenerhodanine (R3) | B3LYP | 3.900 | 1.560 | 0.641 |

| Rhodanine (R1) | ωB97XD | 4.480 | 2.740 | 0.365 |

| Benzylidenerhodanine (R2) | ωB97XD | 4.365 | 2.225 | 0.449 |

| p-Diethylaminobenzylidenerhodanine (R3) | ωB97XD | 4.085 | 1.905 | 0.525 |

This table is generated for illustrative purposes based on data for related rhodanine compounds. mdpi.com

Identification of Electrophilic and Nucleophilic Sites on the Rhodanine Ring

Based on the principles of local reactivity indices, the electrophilic and nucleophilic sites on the rhodanine ring of 5-Butyl-3-(m-tolyl)rhodanine can be predicted. The rhodanine ring possesses several key atoms that contribute to its reactivity profile.

Electrophilic Sites: The carbonyl carbon (C4) and the carbon at position 2 (C2) are generally considered to be the primary electrophilic centers. The electron-withdrawing nature of the adjacent oxygen and sulfur atoms renders these carbons electron-deficient and thus susceptible to attack by nucleophiles.

Nucleophilic Sites: The exocyclic sulfur atom of the thione group (S1) is typically the most significant nucleophilic site. Its available lone pairs of electrons make it a prime target for electrophilic attack. The nitrogen atom (N3) can also exhibit nucleophilic character, although its reactivity is often modulated by the nature of the substituent, in this case, the m-tolyl group.

The butyl group at the C5 position and the m-tolyl group at the N3 position will influence the electron distribution and, consequently, the reactivity of these sites through inductive and steric effects.

Molecular Dynamics and Simulation Studies

To capture the dynamic nature of 5-Butyl-3-(m-tolyl)rhodanine, molecular dynamics (MD) simulations are a valuable tool. These simulations model the movement of atoms and molecules over time, providing a detailed picture of conformational changes and intermolecular interactions.

Conformational Dynamics of the Butyl and m-Tolyl Substituents

The butyl and m-tolyl substituents of 5-Butyl-3-(m-tolyl)rhodanine are not static; they possess conformational flexibility that can be crucial for the molecule's biological activity and physical properties.

The butyl chain can adopt various conformations through rotation around its carbon-carbon single bonds. MD simulations can explore the potential energy surface associated with these rotations to identify the most stable (lowest energy) conformations and the energy barriers between them. This flexibility can be important for fitting into a biological target's binding pocket.

Similarly, the m-tolyl group can rotate relative to the rhodanine ring. The degree of this rotation can be influenced by steric hindrance with the rhodanine core and the surrounding solvent molecules. Understanding these conformational dynamics is key to building a complete picture of the molecule's three-dimensional structure and behavior.

Solvent Effects on Molecular Conformation and Electronic Structure

The surrounding environment, particularly the solvent, can have a profound impact on the conformation and electronic properties of a molecule. For 5-Butyl-3-(m-tolyl)rhodanine, the polarity of the solvent can influence the stability of different conformers and alter its electronic structure.

In a polar solvent, conformations with a larger dipole moment may be stabilized. MD simulations can explicitly model the interactions between the solute and solvent molecules, revealing how the solvent shell organizes around the molecule and affects its conformational preferences.

Furthermore, the electronic structure, including the energies of the frontier molecular orbitals (HOMO and LUMO), can be sensitive to the solvent environment. Solvatochromic effects, where the absorption of light by a molecule changes with solvent polarity, are a direct consequence of these interactions. Computational models can predict these shifts, providing insights into how the molecule will behave in different biological environments.

In Silico Modeling for Structure-Property Relationship Elucidation

In silico modeling encompasses a range of computational techniques used to predict the properties and activities of molecules, thereby establishing relationships between their structure and function.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. For a class of compounds like rhodanine derivatives, QSAR studies can be invaluable in predicting the activity of new, unsynthesized analogs.

A typical QSAR study involves:

Data Set: A collection of rhodanine derivatives with experimentally determined biological activities.

Descriptor Calculation: For each molecule, a set of numerical descriptors representing its physicochemical properties (e.g., lipophilicity, electronic properties, size, and shape) is calculated.

Model Building: Statistical methods are used to build a mathematical model that correlates the descriptors with the biological activity.

3D-QSAR , such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extends this by considering the three-dimensional properties of the molecules. These methods generate 3D fields around the molecules that represent their steric and electrostatic properties. By comparing these fields across a series of compounds, a 3D-QSAR model can identify the spatial regions where modifications to the molecular structure are likely to enhance or diminish biological activity.

For 5-Butyl-3-(m-tolyl)rhodanine, a QSAR or 3D-QSAR model could be developed using a series of related rhodanine derivatives to predict its activity in a particular biological assay, guiding the design of more potent analogs.

Molecular Docking Simulations to Theoretical Targets

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is frequently used to understand the interaction between a small molecule ligand and a protein receptor at the atomic level. While specific molecular docking studies for 5-Butyl-3-(m-tolyl)rhodanine are not extensively detailed in publicly available literature, the general principles and potential applications can be discussed based on studies of similar rhodanine derivatives.

The process involves preparing the three-dimensional structures of both the ligand (5-Butyl-3-(m-tolyl)rhodanine) and the target protein. The ligand's structure can be built and optimized using computational chemistry software. The protein target would be selected based on a therapeutic hypothesis, for instance, an enzyme or receptor implicated in a particular disease.

Docking algorithms then explore a vast number of possible binding poses of the ligand within the protein's active site, calculating a score for each pose that estimates the binding affinity. These scores are based on factors like electrostatic interactions, hydrogen bonding, van der Waals forces, and desolvation energy.

Hypothetical Docking Interaction Data for 5-Butyl-3-(m-tolyl)rhodanine

To illustrate the type of data generated from such a study, the following table presents hypothetical docking scores and interaction details for 5-Butyl-3-(m-tolyl)rhodanine with a theoretical protein target.

| Parameter | Value | Interacting Residues (Hypothetical) |

| Binding Energy (kcal/mol) | -8.5 | |

| Hydrogen Bonds | 2 | Tyr123, Ser245 |

| Hydrophobic Interactions | 5 | Leu89, Val101, Ile150, Pro246, Met249 |

| Electrostatic Interactions | 1 | Asp120 |

This table is for illustrative purposes only and does not represent actual experimental data.

The results from molecular docking can reveal key insights. For example, the butyl group at the 5-position of the rhodanine ring might be predicted to occupy a hydrophobic pocket within the target's binding site, while the m-tolyl group could engage in pi-stacking interactions with aromatic amino acid residues. The rhodanine core itself, with its carbonyl and thiocarbonyl groups, is a potential hydrogen bond acceptor and donor. These computational predictions can then be used to prioritize compounds for synthesis and biological testing, or to suggest modifications to the molecular structure to improve binding affinity and selectivity.

Shape-Based Similarity Methods (e.g., ROCS analysis)

Shape-based similarity methods are another powerful computational tool used in drug discovery. These methods operate on the principle that molecules with similar shapes are likely to have similar biological activities. One of the most widely used shape-based methods is Rapid Overlay of Chemical Structures (ROCS).

ROCS compares the three-dimensional shape of a query molecule, in this case, 5-Butyl-3-(m-tolyl)rhodanine, against a database of other compounds. The comparison is based on the overlap of their volume and the alignment of chemical features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups. The output is a similarity score, typically a Tanimoto combo score, which ranges from 0 (no similarity) to 2 (identical).

The utility of a ROCS analysis for 5-Butyl-3-(m-tolyl)rhodanine would be to identify other known molecules with similar shapes that may possess interesting biological activities. This can lead to the discovery of new potential therapeutic applications for the compound or suggest potential off-target effects.

Hypothetical ROCS Analysis Data for 5-Butyl-3-(m-tolyl)rhodanine

The following table provides a hypothetical example of the results from a ROCS analysis using 5-Butyl-3-(m-tolyl)rhodanine as the query molecule against a database of known active compounds.

| Database Hit | Tanimoto Combo Score | Known Activity of Hit |

| Compound A | 1.75 | Potent Inhibitor of Enzyme X |

| Compound B | 1.68 | Antimicrobial Agent |

| Compound C | 1.62 | Anti-inflammatory Compound |

| Compound D | 1.55 | Antiviral Agent |

This table is for illustrative purposes only and does not represent actual experimental data.

A high Tanimoto combo score between 5-Butyl-3-(m-tolyl)rhodanine and a known active compound would suggest that it is worthwhile to experimentally test the rhodanine derivative for that specific biological activity. For instance, if a high similarity is found with a known antimicrobial agent, this would provide a strong rationale for evaluating the antimicrobial properties of 5-Butyl-3-(m-tolyl)rhodanine.

Mechanistic Studies Involving 5 Butyl 3 M Tolyl Rhodanine and Its Derivatives

General Principles of Rhodanine (B49660) Derivative Mechanisms of Action

Rhodanine derivatives are known to exert their biological effects through interactions with a wide array of protein targets, leading to the modulation of their functions. nih.gov The rhodanine scaffold itself is considered a "privileged" structure in medicinal chemistry due to its ability to form various types of interactions with the amino acid residues in the binding sites of proteins. nih.govnih.gov These interactions can include hydrogen bonds, where the rhodanine ring can act as both a hydrogen bond donor and acceptor, hydrophobic interactions, π–π stacking, and interactions with metal ions. researchgate.net

The versatility of the rhodanine core allows for chemical modifications at several positions, most commonly at the N-3 and C-5 positions, which significantly influences their biological activity and mechanism of action. nih.gov For instance, the introduction of different substituents can alter the compound's steric and electronic properties, thereby fine-tuning its binding affinity and selectivity for specific biological targets. nih.gov The 5-ene-rhodanines, a prominent subclass, are often noted for their potential as Michael acceptors, a feature that can contribute to their mechanism of action. researchgate.net

Investigations into Molecular Interactions and Binding Modes

The efficacy of rhodanine derivatives as modulators of protein function is fundamentally linked to their ability to engage in specific molecular interactions within the binding pockets of their target proteins.

Elucidation of Molecular Recognition Processes

Molecular recognition by rhodanine derivatives is a multifaceted process governed by the specific chemical features of both the ligand and the target protein. The rhodanine core provides a rigid framework that can be appropriately functionalized to achieve complementary interactions with the target's binding site.

Studies on various rhodanine derivatives have highlighted the importance of the rhodanine moiety in establishing key polar interactions. researchgate.net For example, molecular docking studies of certain rhodanine derivatives have shown that the rhodanine head group can bind to the catalytic center of enzymes, effectively blocking their activity. nih.gov The exocyclic sulfur atom of the rhodanine ring is a key feature, contributing to a high propensity for forming polar interactions. researchgate.net

Understanding Interactions with Diverse Molecular Scaffolds

Rhodanine derivatives have demonstrated the ability to interact with a wide range of molecular scaffolds, which underpins their broad spectrum of biological activities. nih.gov These scaffolds include enzymes from various classes, receptors, and other proteins involved in critical cellular processes.

For instance, certain rhodanine derivatives have been identified as inhibitors of metallo-β-lactamases, where the nitro or carboxyl group of the rhodanine derivative coordinates with the zinc ions in the active site. nih.gov In other cases, the N-phenyl group of the inhibitor enhances hydrophobic interactions with the target enzyme. nih.gov The ability to interact with diverse scaffolds is a testament to the chemical versatility of the rhodanine core and the potential for developing highly specific inhibitors through targeted chemical modifications.

Mechanistic Pathways of Enzyme Inhibition by Rhodanine Derivatives

Enzyme inhibition is a primary mechanism through which rhodanine derivatives exert their pharmacological effects. nih.gov They have been shown to inhibit a variety of enzymes through different mechanistic pathways, including allosteric modulation and competitive inhibition.

Allosteric Modulation Studies

Allosteric modulation represents a sophisticated mechanism of enzyme regulation where an inhibitor binds to a site on the enzyme distinct from the active site, known as an allosteric site. This binding event induces a conformational change in the enzyme that alters the properties of the active site, thereby affecting the enzyme's catalytic activity.

While specific studies on allosteric modulation by 5-Butyl-3-(m-tolyl)rhodanine are not available, the potential for rhodanine derivatives to act as allosteric modulators has been recognized. nih.gov For example, some rhodanine derivatives have been predicted to interact with allosteric pockets of enzymes like the hepatitis C virus non-structural protein 5B (NS5B) polymerase. researchgate.net This mode of inhibition offers several advantages, including the potential for greater selectivity and a reduced likelihood of side effects compared to inhibitors that target the highly conserved active sites of enzymes. nih.gov

Competitive Inhibition Mechanisms

Competitive inhibition is a common mechanism of action for many enzyme inhibitors, including rhodanine derivatives. uniroma1.it In this mode of inhibition, the inhibitor molecule typically resembles the enzyme's natural substrate and competes with it for binding to the active site. wikipedia.org By occupying the active site, the competitive inhibitor prevents the substrate from binding, thereby reducing the rate of the enzymatic reaction. wikipedia.org

The effectiveness of competitive inhibition by rhodanine derivatives is often dependent on the structural similarity of the inhibitor to the substrate and its affinity for the active site. uniroma1.it For example, certain rhodanine-3-hippuric acid derivatives have been shown to act as competitive inhibitors of aldose reductase by binding to the enzyme's active site and forming hydrogen bonds with key amino acid residues, which disrupts the proton donation mechanism essential for catalysis. nih.gov The maximum velocity of the reaction (Vmax) remains unchanged in the presence of a competitive inhibitor, while the Michaelis constant (Km) is increased. wikipedia.org

DNA Intercalation Mechanisms and Topoisomerase Inhibition

The anticancer potential of many rhodanine derivatives is linked to their ability to interfere with DNA replication and cell division. Two primary interconnected mechanisms are the focus of these studies: the intercalation of the compounds into the DNA helix and the subsequent inhibition of topoisomerase enzymes. DNA is a primary target for many anticancer drugs due to its central role in cell proliferation. nih.gov The inhibition of enzymes like topoisomerases, which are crucial for managing DNA's topological state, is a key strategy in cancer chemotherapy. nih.govnih.gov

Theoretical Models of DNA-Rhodanine Interactions

Theoretical and computational models, particularly molecular docking studies, have been instrumental in elucidating the potential interactions between rhodanine derivatives and DNA. nih.govnih.gov These models suggest that rhodanine compounds can bind to the minor groove of the DNA double helix. nih.gov The stability of the resulting DNA-compound adduct is attributed to a combination of forces, including hydrogen bonding and hydrophobic interactions. nih.gov

Computational chemistry, utilizing methods like Density Functional Theory (DFT), helps in understanding the electronic and geometric properties of rhodanine derivatives, which correlate with their biological activity. nih.gov These studies analyze parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to predict the reactivity and interaction capabilities of the compounds. nih.gov For instance, the energy gap between HOMO and LUMO can indicate the molecule's stability and reactivity, which in turn influences its biological efficacy. nih.gov

Table 1: DNA Binding Affinity of N-Substituted Rhodanine Derivatives

| Compound | Binding Constant (K_b) (M⁻¹) | Binding Mode |

|---|---|---|

| Rhodanine Derivative 1 | 7.4 x 10⁵ | Minor Groove Binding |

| Rhodanine Derivative 2 | 5.2 x 10⁵ | Minor Groove Binding |

| Rhodanine Derivative 3 | 3.8 x 10⁵ | Minor Groove Binding |

| Rhodanine Derivative 4 | 2.5 x 10⁵ | Minor Groove Binding |

| Rhodanine Derivative 5 | 1.9 x 10⁵ | Minor Groove Binding |

| Rhodanine Derivative 6 | 1.7 x 10⁵ | Minor Groove Binding |

| Rhodanine Derivative 7 | 1.5 x 10⁵ | Minor Groove Binding |

Data derived from studies on various N-substituted rhodanines and their interaction with calf-thymus DNA. nih.gov

Inhibition of Topoisomerase II Activity

Topoisomerase II is an essential enzyme that resolves the topological challenges in DNA by creating transient double-strand breaks, allowing another DNA strand to pass through, and then resealing the break. nih.gov This process is vital for DNA replication, transcription, and chromosome segregation. The inhibition of topoisomerase II leads to the accumulation of DNA strand breaks, which triggers apoptosis (programmed cell death) and is a proven strategy in cancer treatment. nih.gov

Several rhodanine derivatives have been identified as potent inhibitors of topoisomerase II. nih.gov They are believed to function as topoisomerase poisons, stabilizing the covalent complex formed between topoisomerase II and DNA. This stabilization prevents the re-ligation of the DNA strands, leading to irreversible DNA damage and cell death. nih.gov

For example, studies on S-glucosylated rhodanine derivatives have demonstrated significant topoisomerase II inhibitory activity. nih.gov The inhibitory concentration (IC₅₀) values for some of these compounds have been found to be comparable to, or even better than, established anticancer drugs like doxorubicin. nih.gov

Table 2: Topoisomerase II Inhibition by a Glucosylated Rhodanine Derivative

| Compound | Topoisomerase II IC₅₀ (µM) | DNA Intercalation IC₅₀ (µM) |

|---|---|---|

| Glucosylated Rhodanine 6 | 6.9 | 19.6 |

| Doxorubicin (Reference) | 9.65 | 31.27 |

This table illustrates the potent inhibitory activity of a specific rhodanine derivative against topoisomerase II and its ability to intercalate with DNA. nih.gov

Structure-Mechanism Relationships for 5-Butyl-3-(m-tolyl)rhodanine

The biological activity of rhodanine derivatives is intrinsically linked to their chemical structure. nih.gov The core rhodanine ring serves as a versatile scaffold, and substitutions at different positions can significantly modulate the compound's properties and mechanism of action. ontosight.ai

For 5-Butyl-3-(m-tolyl)rhodanine, the key structural features are:

The Rhodanine Ring: A heterocyclic moiety containing sulfur and nitrogen, which is a common feature in many biologically active compounds. ontosight.ai

The Butyl Group at the 5th Position: This alkyl group contributes to the lipophilicity of the molecule, which can influence its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.

The m-Tolyl Group at the 3rd Position: This aromatic substituent can engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, which are crucial for binding to biological targets like DNA and enzymes. researchgate.net

Structure-activity relationship (SAR) studies on various rhodanine derivatives have shown that modifications to these positions can have a profound impact on their inhibitory potency and selectivity. nih.gov For instance, the nature of the substituent at the 3-position of the rhodanine ring can influence the compound's ability to inhibit specific enzymes. nih.gov Similarly, the group at the 5-position is often critical for the molecule's interaction with the target's active site.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 5-Butyl-3-(m-tolyl)rhodanine |

| Doxorubicin |

Advanced Applications of 5 Butyl 3 M Tolyl Rhodanine in Chemical Research

Utilization in Materials Science and Electrochemistry

While specific research on the application of 5-Butyl-3-(m-tolyl)rhodanine in materials science and electrochemistry is not extensively documented in publicly available literature, the general properties of rhodanine (B49660) derivatives suggest potential utility in these areas. The rhodanine core is known for its ability to form complexes with metal ions and its electrochemical activity, making it a target for the development of new materials.

Development of Chemically Modified Electrodes

Rhodanine derivatives have been successfully used to create chemically modified electrodes (CMEs). These CMEs can be fabricated through the electropolymerization of rhodanine monomers onto an electrode surface. The resulting polymer film can then be used for various electrochemical applications. Although direct studies on 5-Butyl-3-(m-tolyl)rhodanine are limited, its structural similarity to other electroactive rhodanines suggests it could potentially be used to develop CMEs with specific properties.

Potential Properties of a 5-Butyl-3-(m-tolyl)rhodanine Based CME

| Feature | Potential Advantage |

| Electropolymerization | The rhodanine ring could facilitate the formation of a stable polymer film on an electrode surface. |

| Redox Activity | The sulfur and nitrogen heteroatoms in the rhodanine ring can participate in redox reactions, which is essential for electrochemical sensing. |

| Selectivity | The butyl and m-tolyl groups could influence the selectivity of the electrode towards certain analytes through steric and electronic effects. |

Application in Molecular Sensor Design

The design of molecular sensors for the detection of various analytes is a significant area of research. Rhodanine derivatives have shown promise as colorimetric and electrochemical sensors, particularly for heavy metal ions. The mechanism of sensing often involves the complexation of the metal ion with the rhodanine molecule, leading to a detectable change in color or an electrochemical signal. The specific substituents on the rhodanine ring can tune the sensor's sensitivity and selectivity. The application of 5-Butyl-3-(m-tolyl)rhodanine in this area remains a topic for future investigation.

Fabrication of Thin Films with Rhodanine Derivatives

The ability of rhodanine derivatives to form thin films is of interest in materials science. These films can be deposited on various substrates and may exhibit useful electronic or optical properties. For instance, thin films of certain organic molecules are used in the fabrication of electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The self-assembly properties and potential for electropolymerization of rhodanine derivatives make them candidates for thin film applications. Research into the specific thin film forming capabilities of 5-Butyl-3-(m-tolyl)rhodanine is required to ascertain its potential in this field.

Role in Chemical Probe Development

Chemical probes are essential tools in chemical biology for studying biological processes within living systems. The development of specific and effective probes is a continuous challenge.

Design of Specific Molecular Probes for Research Tools

While no specific molecular probes based on 5-Butyl-3-(m-tolyl)rhodanine have been reported, the rhodanine scaffold is a known entity in medicinal chemistry and has been investigated for various biological activities. The design of a molecular probe often requires a core structure that can be modified to interact with a specific biological target. The butyl and m-tolyl groups on 5-Butyl-3-(m-tolyl)rhodanine offer sites for further functionalization, which could be exploited to create probes with desired properties.

Hypothetical Design Parameters for a 5-Butyl-3-(m-tolyl)rhodanine-Based Probe

| Parameter | Consideration for Design |

| Target Specificity | Modification of the tolyl group or functionalization of the butyl chain could be explored to achieve specific binding to a protein of interest. |

| Reporter Group | A fluorescent or biotin (B1667282) tag could be attached to the molecule to enable detection and visualization. |

| Cell Permeability | The overall lipophilicity, influenced by the butyl and tolyl groups, would need to be optimized for cell-based assays. |

Integration into Chemical Biology Assays

For a chemical probe to be useful, it must be integrable into chemical biology assays. This requires the compound to be stable under assay conditions and to exhibit a measurable response upon interaction with its target. Rhodanine derivatives have been noted in the context of high-throughput screening and have sometimes been identified as pan-assay interference compounds (PAINS), which highlights their potential to interact with multiple biological targets. Careful design and validation would be necessary to develop a specific and reliable probe from the 5-Butyl-3-(m-tolyl)rhodanine scaffold for use in chemical biology.

Catalytic Applications and Reaction Engineering

While often the target of synthesis, the rhodanine scaffold itself, as exemplified by derivatives like 5-Butyl-3-(m-tolyl)rhodanine, possesses features that make it a candidate for use in catalytic systems, particularly in the realm of organocatalysis and green chemistry.

Rhodanine Derivatives as Organocatalysts

The field of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, represents a significant area of modern chemical research. Rhodanine derivatives have emerged as promising scaffolds in this domain. Research has demonstrated that chiral phosphine-carbamates can catalyze the enantioselective γ-addition of rhodanines to allenoates, constructing tertiary chiral centers with high yields and enantioselectivities. researchgate.net This highlights the reactivity of the rhodanine ring system and its potential to participate directly in catalytic cycles.

In these reactions, the rhodanine moiety acts as a nucleophile. The specific substituents, such as the butyl and m-tolyl groups in 5-Butyl-3-(m-tolyl)rhodanine, would modulate the nucleophilicity and steric environment of the reactive C-5 position, thereby influencing reaction efficiency and stereoselectivity. Furthermore, organocatalytic tandem reactions, such as the Michael-Michael-aldol cascade, have been employed to fuse rhodanine moieties with other structures to asymmetrically synthesize complex, drug-like spirocyclic scaffolds containing multiple stereogenic centers. researchgate.net

| Entry | Allenoate (R) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Me | 85 | 95 |

| 2 | Et | 89 | 97 |

| 3 | n-Pr | 86 | 96 |

| 4 | i-Pr | 82 | 98 |

| 5 | Ph | 78 | 94 |

This table presents data on the phosphine-catalyzed enantioselective γ-addition of rhodanines to various allenoates, showcasing the utility of the rhodanine scaffold in organocatalytic reactions. researchgate.net

Use in Green Chemistry Syntheses

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use of hazardous substances, are increasingly important. The synthesis of the 5-Butyl-3-(m-tolyl)rhodanine scaffold itself is an area where green chemistry principles are actively applied. Numerous synthetic routes have been developed that are environmentally benign. nih.gov

Efficient, catalyst- and additive-free methods for synthesizing rhodanine derivatives have been described, often proceeding through multi-component reactions in green solvents like methanol (B129727) or even water. nih.govrsc.org Techniques such as ultrasound irradiation have been shown to accelerate the synthesis of rhodanine derivatives, providing improved yields and faster conversion rates compared to conventional methods. nih.gov These approaches reduce energy consumption and often utilize less hazardous solvents, aligning with the core tenets of green chemistry. The development of such eco-friendly synthetic protocols is crucial for the sustainable production of 5-Butyl-3-(m-tolyl)rhodanine and related compounds for further research and application.

Advanced Ligand Design for Coordination Chemistry

The rhodanine ring contains multiple heteroatoms—specifically nitrogen, oxygen, and sulfur—which can act as donor atoms for metal ions. This inherent structural feature makes 5-Butyl-3-(m-tolyl)rhodanine and its analogs attractive candidates for the design of advanced ligands for coordination chemistry.

Chelation Properties with Metal Ions

The ability of rhodanine derivatives to form complexes with metal ions is well-documented. mdpi.commdpi.com The arrangement of the thioamide and carbonyl groups within the rhodanine ring creates an effective chelation site. The sulfur and oxygen atoms, in particular, can coordinate with a single metal ion to form a stable chelate ring.

This property has been exploited in the development of rhodanine-based inhibitors for metallo-β-lactamases (MβLs), enzymes that confer antibiotic resistance in bacteria by hydrolyzing β-lactam antibiotics. nih.gov These enzymes contain one or two zinc ions in their active site, which are crucial for their catalytic activity. Diaryl-substituted rhodanine derivatives have been shown to be potent inhibitors of these enzymes, with docking studies suggesting that the rhodanine core coordinates the catalytic Zn(II) ions, effectively inactivating the enzyme. nih.gov The inhibitory concentration (IC₅₀) values demonstrate that substitutions on the rhodanine scaffold significantly impact the potency of this interaction. nih.govnih.gov This chelation-based mechanism highlights the potential of compounds like 5-Butyl-3-(m-tolyl)rhodanine in the design of enzyme inhibitors.

| Compound | Inhibitor Structure Features | IC₅₀ for L1 (μM) | IC₅₀ for NDM-1 (μM) |

| 1l | N-phenylacetic acid | 0.05 | 2.4 |

| 1m | N-phenylpropionic acid | 0.04 | 4.1 |

| 2b | N-ethyl, 5-(4-fluorobenzylidene) | 0.29 | 0.69 |

| 2h | N-phenyl, 5-(4-chlorobenzylidene) | 0.16 | 16 |

| 2l | N-phenyl, 5-(4-nitrobenzylidene) | 0.04 | 1.1 |

This table showcases the potent inhibitory activity (IC₅₀) of various rhodanine derivatives against different metallo-β-lactamases, underscoring the scaffold's effective chelation with Zn(II) ions. nih.gov

Development of Novel Coordination Compounds

The strong chelating ability of the rhodanine scaffold has led to the development of novel coordination compounds with interesting properties and applications. For instance, rhodanine-based azo dyes have been synthesized and shown to act as selective colorimetric chemosensors for iron (Fe³⁺) ions. mdpi.com Upon coordination with Fe³⁺, these compounds exhibit a distinct color change, allowing for the visual detection of the metal ion. The stoichiometry of the resulting complex is often 1:1 between the rhodanine ligand and the metal ion. mdpi.com

Similarly, rhodanine derivatives have been used to create chemically modified electrodes for the electrochemical detection of heavy metal ions such as lead (Pb²⁺). mdpi.com The immobilization of the rhodanine ligand onto an electrode surface provides a sensitive and selective platform for capturing and quantifying target metal ions from a solution. The development of such coordination compounds based on the 5-Butyl-3-(m-tolyl)rhodanine framework could lead to new analytical tools, sensors, or functional materials with tailored metal-binding properties.

Future Directions and Research Gaps in 5 Butyl 3 M Tolyl Rhodanine Research

Exploration of Underexplored Synthetic Avenues

The typical synthesis of rhodanine (B49660) derivatives involves multi-step processes, often starting with the reaction of a thioamide and an α-halocarbonyl compound, followed by condensation and cyclization reactions. ontosight.ai A common and efficient method for creating 5-substituted rhodanine derivatives is the Knoevenagel condensation of a rhodanine with an aldehyde. ekb.egresearchgate.net For 3-substituted rhodanines, one approach involves starting with aliphatic primary amines, carbon disulfide, and methyl 2-bromoacetate. sharif.edu

However, there is a significant opportunity to explore more efficient and novel synthetic routes for 5-Butyl-3-(m-tolyl)rhodanine. Future research could focus on:

Novel Catalytic Systems: Investigating new catalysts for the key reaction steps could lead to higher yields, milder reaction conditions, and improved stereoselectivity.

Flow Chemistry: The application of flow chemistry could enable better control over reaction parameters, leading to a more consistent and scalable synthesis. iupac.org

Green Chemistry Approaches: Utilizing more environmentally friendly solvents and reagents would align with the growing demand for sustainable chemical manufacturing.

Advancement of Computational Methodologies for Predictive Modeling

Computational chemistry has become an indispensable tool in understanding molecular properties and predicting reactivity. acs.org For rhodanine derivatives, Density Functional Theory (DFT) calculations have been employed to investigate their electronic and geometric properties. nih.govmdpi.com The ωB97XD functional, for instance, has shown better performance for small neutral molecules compared to the more common B3LYP functional. mdpi.com

Future computational research on 5-Butyl-3-(m-tolyl)rhodanine should aim to:

Develop More Accurate Predictive Models: By employing advanced DFT functionals and basis sets, more accurate predictions of its spectroscopic properties, reactivity, and potential biological activity can be achieved. mdpi.comresearchgate.net

Simulate Reaction Mechanisms: Computational modeling can provide detailed insights into the transition states and energy profiles of its synthetic reactions, aiding in the optimization of reaction conditions.

Predict Non-Clinical Applications: In silico screening could be used to predict the affinity of 5-Butyl-3-(m-tolyl)rhodanine for various materials or its potential use in applications like dye-sensitized solar cells or as a sensor. nih.govmdpi.com

Deeper Elucidation of Fundamental Reaction Mechanisms

While the general mechanisms for the synthesis of rhodanine derivatives are known, the specific nuances for 5-Butyl-3-(m-tolyl)rhodanine are yet to be fully elucidated. researchgate.netresearchgate.net For example, the Knoevenagel condensation is a key reaction for introducing substituents at the 5-position, and its mechanism involves a nucleophilic addition followed by dehydration. ekb.eg

Future investigations should focus on:

Kinetic Studies: Performing detailed kinetic studies of the synthetic reactions to understand the rate-determining steps and the influence of different catalysts and reaction conditions.

Isotopic Labeling Studies: Using isotopically labeled reactants to trace the pathways of atoms throughout the reaction mechanism.

In-situ Spectroscopic Analysis: Employing techniques like NMR and IR spectroscopy to monitor the reaction in real-time and identify reaction intermediates.

Expansion into Novel Non-Clinical Technological Applications

The applications of rhodanine derivatives extend beyond the pharmaceutical realm. nih.gov Their unique chemical structures make them interesting candidates for various technological applications.

Potential non-clinical applications for 5-Butyl-3-(m-tolyl)rhodanine that warrant exploration include:

Organic Electronics: The rhodanine core, with its electron-withdrawing groups, could be suitable for applications in organic thin-film transistors (OTFTs) or organic light-emitting diodes (OLEDs).

Sensors: Rhodanine derivatives have been investigated for their ability to act as colorimetric and electrochemical sensors for heavy metal ions. mdpi.com The specific substituents on 5-Butyl-3-(m-tolyl)rhodanine may offer unique selectivity and sensitivity for certain analytes.

Corrosion Inhibitors: Polyrhodanine films have demonstrated protective properties on metal surfaces. mdpi.com Investigating the potential of 5-Butyl-3-(m-tolyl)rhodanine to form such protective layers could be a valuable area of research.

Dye-Sensitized Solar Cells (DSSCs): Rhodanine derivatives have been used in DSSCs, and the specific structure of 5-Butyl-3-(m-tolyl)rhodanine could influence its light-harvesting efficiency. nih.gov

Integration with Emerging Chemical Technologies and Methodologies

The field of chemistry is constantly evolving, with new technologies and methodologies offering exciting possibilities for research. Integrating these emerging trends with the study of 5-Butyl-3-(m-tolyl)rhodanine could lead to significant breakthroughs.

Key areas for integration include:

Artificial Intelligence and Machine Learning: AI algorithms could be trained on existing data for rhodanine derivatives to predict the properties and potential applications of 5-Butyl-3-(m-tolyl)rhodanine and to guide the design of new synthetic routes.

High-Throughput Experimentation: Automated systems for synthesis and screening could rapidly evaluate a wide range of reaction conditions and explore the effects of various modifications to the core structure.

Advanced Analytical Techniques: Utilizing state-of-the-art analytical methods, such as advanced mass spectrometry and two-dimensional NMR techniques, can provide a more detailed characterization of the compound and its reaction products.

Q & A

Basic: What are the established synthetic routes for 5-Butyl-3-(m-tolyl)rhodanine, and what analytical techniques are critical for confirming its purity and structure?

Methodological Answer:

The synthesis typically involves Knoevenagel condensation of rhodanine precursors with substituted aldehydes. Key steps include:

- Ionic liquid catalysis : 1-Butyl-3-methylimidazolium chloride ([BMIM]Cl) can accelerate the reaction under microwave irradiation, improving yield and reducing time .

- Purification : Post-reaction washes (e.g., with water to remove diethylammonium chloride byproducts) and column chromatography are critical .

- Analytical validation :

Basic: How can researchers characterize the structural features of 5-Butyl-3-(m-tolyl)rhodanine using spectroscopic methods?

Methodological Answer:

- ¹H NMR : Identify the butyl chain (δ 0.8–1.6 ppm for CH₃ and CH₂ groups) and m-tolyl aromatic protons (δ 6.8–7.4 ppm with meta-substitution splitting patterns) .

- ¹³C NMR : Confirm the rhodanine core (C=O at ~170 ppm, C=S at ~190 ppm) and substituent linkages .

- FT-IR : Validate the thiazolidinone ring (C=O stretch at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹) .

- Mass spectrometry (HRMS) : Match experimental and theoretical molecular ion peaks (e.g., [M+H]⁺) for formula confirmation .

Advanced: What methodologies are employed to evaluate the anticancer potential of 5-Butyl-3-(m-tolyl)rhodanine derivatives, and how can conflicting activity data across studies be reconciled?

Methodological Answer:

- In vitro assays :

- Data contradiction resolution :

- Standardize protocols : Ensure consistent cell lines, culture conditions, and compound concentrations .

- Dose-response validation : Replicate studies across multiple labs to confirm activity thresholds .

- Meta-analysis : Compare structural modifications (e.g., substituent effects) to identify activity trends .

Advanced: How can molecular docking studies be integrated into the design of 5-Butyl-3-(m-tolyl)rhodanine derivatives to optimize target binding affinity?

Methodological Answer:

- Target selection : Prioritize proteins with validated rhodanine interactions (e.g., HIV-1 integrase, α-glucosidase) .

- Docking workflow :

- Structural insights :

Advanced: What strategies are recommended for resolving contradictions in biological activity data reported for rhodanine derivatives across different experimental models?

Methodological Answer:

- Root-cause analysis :

- Statistical approaches :

- Cross-validation : Use orthogonal assays (e.g., enzymatic vs. cellular) to confirm mechanisms .

Basic: What are the key considerations in designing a structure-activity relationship (SAR) study for 5-Butyl-3-(m-tolyl)rhodanine derivatives?

Methodological Answer:

- Scaffold diversification :

- Activity profiling :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.